molecular formula C8H6BrFOS B14028955 4-Bromo-2-fluoro-3-(methylthio)benzaldehyde

4-Bromo-2-fluoro-3-(methylthio)benzaldehyde

Cat. No.: B14028955
M. Wt: 249.10 g/mol
InChI Key: HSQYJIHOMDPBBK-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6BrFOS. It is a derivative of benzaldehyde, featuring bromine, fluorine, and a methylthio group as substituents. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-(methylthio)benzaldehyde typically involves the introduction of bromine, fluorine, and a methylthio group onto a benzaldehyde core. One common method is through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reduction and cross-coupling techniques, optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-fluoro-3-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-3-(methylthio)benzaldehyde is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H6BrFOS

Molecular Weight

249.10 g/mol

IUPAC Name

4-bromo-2-fluoro-3-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H6BrFOS/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3

InChI Key

HSQYJIHOMDPBBK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)C=O)Br

Origin of Product

United States

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